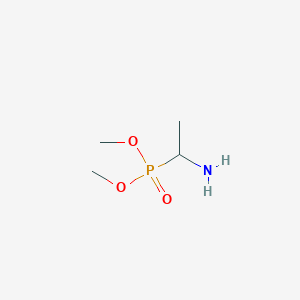

Dimethyl (1-aminoethyl)phosphonate

Description

Properties

CAS No. |

77526-64-8 |

|---|---|

Molecular Formula |

C4H12NO3P |

Molecular Weight |

153.12 g/mol |

IUPAC Name |

1-dimethoxyphosphorylethanamine |

InChI |

InChI=1S/C4H12NO3P/c1-4(5)9(6,7-2)8-3/h4H,5H2,1-3H3 |

InChI Key |

VVTZGGXICVHSRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(N)P(=O)(OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Dimethyl (1-aminoethyl)phosphonate

This compound is synthesized through various methods, including one-pot three-component reactions involving aldehydes, chiral α-methylamines, and dimethyl phosphite. These methods have been shown to yield high purity and enantiomeric excess, which are crucial for its biological activity .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| One-pot three-component reaction | 84 | 73 |

| Enantioselective catalytic reaction | 98 | 92 |

| Uncatalyzed solvent-free reaction | 70 | N/A |

Medicinal Chemistry Applications

This compound and its derivatives have garnered attention for their potential therapeutic effects. They are primarily studied for their antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that this compound derivatives exhibit significant antibacterial activity against various strains. In a study involving molecular docking, several compounds demonstrated strong binding affinity to dihydrofolate reductase, an essential enzyme in bacterial growth .

Case Study: Antibacterial Efficacy

- Compound Tested: this compound derivative

- Target Bacteria: Staphylococcus aureus, Escherichia coli

- Results: Inhibition zones measured up to 25 mm, indicating effective antibacterial action.

Anticancer Properties

The compound has also been explored as a potential anticancer agent. Studies have shown that α-aminophosphonate derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

- Cell Lines Tested: A549 (lung), HeLa (cervical), MCF-7 (breast)

- Results: IC50 values ranged from 10 to 30 µM across different cell lines, demonstrating promising anticancer activity .

Agricultural Applications

In agriculture, this compound is utilized as a herbicide and pesticide. Its efficacy in controlling weeds and pests has made it a valuable compound in crop protection strategies.

Herbicidal Activity

The compound's ability to inhibit specific metabolic pathways in plants makes it effective against a range of weed species.

Case Study: Herbicidal Efficacy

- Target Weeds: Common ragweed, crabgrass

- Application Rate: 200 g/ha

- Results: Significant reduction in weed biomass observed within two weeks of application.

Environmental Applications

This compound is also being researched for its potential in water decontamination systems. Its ability to chelate heavy metals and other pollutants makes it suitable for environmental remediation efforts.

Table 2: Environmental Applications

| Application Area | Mechanism of Action | Effectiveness |

|---|---|---|

| Water decontamination | Chelation of heavy metals | High |

| Soil amendment | Nutrient release | Moderate |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of dimethyl (1-aminoethyl)phosphonate, we compare it with structurally or functionally related organophosphonates (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Key Comparative Insights

Synthetic Methods and Yields this compound shares synthetic similarities with other phosphonates, such as the use of dialkyl phosphites and carbonyl precursors. However, its yields are less frequently reported compared to analogues like dimethyl (1-diazo-2-oxopropyl)phosphonate (47–94% yield) or dibutyl 1-butyryloxy-1-carboxymethylphosphonate (20–36% yield) .

Biological Activity Unlike dimethyl methyl phosphonate (DMMP), which is non-toxic and used as a simulant , this compound exhibits targeted enzyme inhibition. It mimics the tetrahedral transition state in alanine racemase, forming long-lived complexes with half-lives up to 4.5 days . Comparatively, (1-aminoethyl)boronic acid, a boronate analogue, shows similar inhibitory mechanisms but with enhanced stability due to boronate anion formation .

Applications in Materials Science

- DMMP’s role as a simulant in metal-organic framework (MOF) studies contrasts with the target compound’s absence in material science applications, underscoring its niche in biochemistry.

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds under mild conditions, often in methanol or toluene, with yields ranging from 60% to 85%. Catalysts such as Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid) accelerate the reaction by facilitating imine formation. A study comparing solvents demonstrated that polar aprotic solvents like acetonitrile enhance reaction rates due to improved solubility of intermediates.

Table 1: Optimization of Kabachnik-Fields Reaction Parameters

Mechanistic Pathway

The mechanism involves three steps:

-

Imine Formation : The amine reacts with the aldehyde to generate an imine intermediate.

-

Nucleophilic Attack : Dimethyl phosphite attacks the electrophilic carbon of the imine, forming a P–C bond.

-

Tautomerization : The intermediate undergoes proton transfer to yield the final α-aminophosphonate.

Steric and electronic effects of substituents on the aldehyde and amine significantly influence reaction efficiency. For instance, bulkier amines require longer reaction times due to slower imine formation.

Three-Component Condensation with Aminoalkylphosphonites

An alternative approach utilizes aminoalkylphosphonites as starting materials. This method, detailed in studies on phosphonopeptide synthesis, involves coupling N-protected aminoalkylphosphonites with activated esters or chlorides.

Stepwise Synthesis Protocol

-

Preparation of N-Cbz-Protected Aminoethylphosphonite : Benzyl carbamate (Cbz), acetaldehyde, and diethyl phosphite undergo a three-component condensation in acetyl chloride, yielding diethyl N-Cbz-1-aminoethylphosphonite.

-

Transesterification : Treatment with methanol in the presence of HCl converts the diethyl ester to dimethyl ester.

-

Deprotection : Hydrogenolysis removes the Cbz group, affording this compound.

Key Advantages :

-

Enables precise control over stereochemistry.

-

Compatible with solid-phase peptide synthesis for generating phosphonopeptide libraries.

Challenges :

-

Multiple purification steps reduce overall yield (typically 40–50%).

-

Sensitivity of phosphonite intermediates to hydrolysis necessitates anhydrous conditions.

Enantioselective α-Amidoalkylation with Phosphonium Salts

Recent advances in asymmetric synthesis have employed chiral catalysts to access enantiomerically pure this compound. A notable method involves the reaction of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts catalyzed by N-benzylhydroquininium bromide.

Catalytic Cycle and Stereocontrol

The reaction proceeds via a stereoselective α-amidoalkylation mechanism:

-

Phosphonium Salt Activation : The phosphonium salt undergoes deprotonation at −70°C, generating a reactive carbamate intermediate.

-

Nucleophilic Addition : Dimethyl phosphite attacks the carbamate, with the chiral catalyst inducing facial selectivity.

-

Elimination of Triphenylphosphine : The final step releases triphenylphosphine, yielding the α-aminophosphonate.

Table 2: Performance of Chiral Catalysts

Solvent and Base Effects

-

Solvent : Toluene outperforms dichloromethane due to better solubility of intermediates.

-

Base : KOH increases yields compared to K₂CO₃ by enhancing deprotonation efficiency.

Mechanistic Insights and Kinetic Analysis

Role of Electrophilic Phosphorus

The electrophilic phosphorus center in dimethyl phosphite facilitates nucleophilic attack by amines or imines. Density functional theory (DFT) studies reveal that the reaction proceeds through a trigonal bipyramidal transition state, with stabilization provided by hydrogen bonding between the amine and phosphite oxygen.

Acid-Catalyzed vs. Base-Mediated Pathways

-

Acid Catalysis : Accelerates imine formation but risks side reactions such as aldol condensation.

-

Base-Mediated : Favors deprotonation of intermediates but requires strict temperature control to prevent racemization.

Challenges in Synthesis and Purification

Hydrolytic Instability

The phosphonate ester bond is susceptible to hydrolysis under acidic or basic conditions. Storage at −20°C in anhydrous solvents is recommended to prevent degradation.

Purification Techniques

-

Column Chromatography : Silica gel with hexane/EtOAc/acetone (5:3:2) effectively separates product from triphenylphosphine oxide byproducts.

-

Crystallization : Recrystallization from ethanol/water mixtures improves purity but reduces yield by 10–15%.

Applications in Drug Discovery and Enzyme Inhibition

This compound serves as a precursor for bioactive phosphonopeptides. Notable applications include:

-

Antibacterial Agents : Analogues inhibit D-alanine:D-alanine ligase (Ki ≈ 1 μM), a target in bacterial cell wall synthesis.

-

Acetylcholinesterase (AChE) Inhibitors : Bicyclic phosphonate derivatives exhibit IC₅₀ values as low as 3 μM, with phosphorylation of the catalytic serine residue confirmed by mass spectrometry.

Table 3: Biological Activities of Derivatives

Q & A

What are the recommended methods for synthesizing dimethyl (1-aminoethyl)phosphonate and its derivatives in laboratory settings?

Basic Research Focus

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, α-aminophosphonates can be synthesized via a three-component Kabachnik–Fields reaction, combining an aldehyde, amine, and dialkyl phosphite . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields. Diphenylphosphinic acid has been used as an efficient reagent for α-aminophosphonate synthesis under solvent-free conditions, reducing side reactions .

Advanced Methodological Consideration

Enantioselective synthesis can be achieved using palladium catalysts with chiral ligands, such as (R,Sp)-Josiphos, to control stereochemistry. For instance, palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates yields enantiomerically pure α-aminophosphonates, crucial for biomedical applications .

How can researchers characterize the structural and electronic properties of this compound derivatives?

Basic Research Focus

Standard techniques include nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and ³¹P NMR) to confirm molecular structure and purity. For example, 2D NMR experiments (COSY, HSQC) resolve complex coupling patterns in benzimidazole-functionalized phosphonates . Mass spectrometry (electron ionization) provides molecular weight validation, as demonstrated for dimethyl methylphosphonate derivatives .

Advanced Analytical Challenges

X-ray crystallography and density functional theory (DFT) calculations are used to study steric and electronic effects. The longer butyl chain in (1-aminobutyl)phosphonic acid derivatives introduces distinct steric hindrance compared to shorter-chain analogues, impacting coordination chemistry and enzyme interactions .

What safety protocols are essential when handling reactive this compound intermediates?

Basic Safety Guidelines

Avoid inhalation, skin contact, and dust generation. Use fume hoods, gloves, and protective eyewear. In case of spills, evacuate the area, use inert materials (e.g., sand) for containment, and dispose of waste in sealed containers .

Advanced Hazard Mitigation

Reactive diazo intermediates (e.g., dimethyl (1-diazo-2-oxopropyl)phosphonate) require strict temperature control (<0°C) to prevent exothermic decomposition. Fire hazards involve phosphorus oxides; CO₂ or dry chemical extinguishers are recommended .

How do this compound derivatives interact with biological targets, and how are these interactions validated?

Basic Biochemical Applications

These compounds act as enzyme inhibitors by mimicking phosphate transition states. For example, (1-aminoethyl)phosphonate isomers inhibit alanine racemase via slow-dissociating enzyme complexes, studied using time-dependent kinetic assays .

Advanced Mechanistic Studies

Docking simulations and crystallography reveal non-hydrolysable phosphonate bonds' role in competitive inhibition. Phosphonate analogues of ribonucleoside 5′-monophosphates achieve complete inhibition of cytosolic 5′-nucleotidase II (cN-II) at 2 mM, validated through activity assays and structural analysis .

How can researchers resolve contradictions between computational predictions and experimental data in phosphonate studies?

Basic Approach

Compare NMR or HPLC data with computational models (e.g., retention indices for chromatography). Adjust parameters like solvent effects or protonation states to align simulations with observed results .

Advanced Strategy

For enzyme inhibition discrepancies, use mutagenesis to test key residues predicted by docking. In cN-II studies, hydrophobic stacking interactions identified computationally were confirmed via alanine-scanning mutagenesis .

What are the material science applications of phosphonate derivatives, and how are they optimized?

Basic Applications

Phosphonates serve as dopants for conductive polymers. Dimethyl phosphonate enhances polyaniline (PANI) biocompatibility by replacing acidic dopants, reducing cytotoxicity .

Advanced Functionalization

Tuning alkyl chain length (e.g., butyl vs. methyl) alters steric and electronic properties, affecting polymer conductivity and stability. These modifications are characterized via cyclic voltammetry and impedance spectroscopy .

What are the challenges in scaling up enantioselective synthesis of α-aminophosphonates for preclinical studies?

Advanced Process Design

Catalyst loading and recycling are critical. Palladium-catalyzed asymmetric hydrogenation requires ligand optimization (e.g., Josiphos) to maintain enantiomeric excess (ee >95%) at larger scales . Contaminant removal (e.g., residual metals) must adhere to ICH Q3D guidelines, validated via ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.